![molecular formula C22H28O8 B148709 [(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate CAS No. 83182-58-5](/img/structure/B148709.png)
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Overview
Description
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate is a natural product found in Vernonanthura pinguis with data available.
Scientific Research Applications
Tricyclic Compound Synthesis
A study by Mara et al. (1982) explored the synthesis of tricyclic compounds, particularly focusing on the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate. This research contributes to understanding the formation and structure of complex tricyclic compounds similar in nature to the specified chemical compound (Mara et al., 1982).
Germacrane Derivatives
In another study, Bhat et al. (1988) isolated and identified new germacrane derivatives from Nanothamnus sericeous, contributing insights into naturally occurring compounds that bear structural similarities to the specified compound (Bhat et al., 1988).
Stereoselective Synthesis
Gerber and Vogel (2001) worked on the stereoselective synthesis of complex organic compounds, providing a methodology potentially applicable to the synthesis of similar compounds as the one (Gerber & Vogel, 2001).
Penicillin Studies
Stoodley and Watson (1975) conducted studies related to penicillins, focusing on the preparation of compounds with structures related to the compound , contributing to the broader understanding of synthetic routes and structural analyses of complex organic compounds (Stoodley & Watson, 1975).
Asymmetric Synthesis of Polypropanoates
Marchionni and Vogel (2001) developed methods for the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, which might offer insights into the synthetic approaches for structurally similar compounds (Marchionni & Vogel, 2001).
Prostanoid Building Blocks
Research by Valiullina et al. (2019) on chiral 7-oxabicyclo[2.2.1]heptane building blocks for prostanoids contributes to the understanding of the synthesis and applications of bicyclic structures, which could be relevant to the study of the specified compound (Valiullina et al., 2019).
Oxygenated Heterocyclic Metabolites
Chakraborty and Raola (2018) isolated and characterized oxygenated heterocyclic metabolites with anti-inflammatory potentials. Their study adds to the understanding of the biological activities of compounds with similar structures (Chakraborty & Raola, 2018).
Mechanism of Action
Target of Action
The primary target of 8|A-Tigloyloxyhirsutinolide 13-O-acetate, also known as 8αTGH, is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
8αTGH acts as a potent inhibitor of STAT3 . It interferes with the phosphorylation of STAT3, thereby inhibiting its activation . This inhibition disrupts the normal functioning of STAT3, leading to various cellular responses .
Biochemical Pathways
The inhibition of STAT3 by 8αTGH affects several biochemical pathways. It leads to the down-regulation of STAT3 downstream target genes, including c-Myc, Mcl-1, Bcl-2, Bcl-xL, and vascular endothelial growth factor (VEGF) . These genes are involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The action of 8αTGH results in a variety of molecular and cellular effects. It induces early oxidative stress and pyroptosis (a form of programmed cell death), and late DNA damage, cell cycle arrest, and apoptosis in the TNBC cells . These effects contribute to its anti-proliferative activity .
Action Environment
properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-6-12(2)19(24)28-16-9-13(3)22(26)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h6,10,13,16,26H,7-9,11H2,1-5H3/b12-6+,17-10+/t13-,16+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUVRWFJDAPMIA-BDPKFFACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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